molecular formula C18H24BN3O3 B13861928 4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine

4-methoxy-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine

Cat. No.: B13861928
M. Wt: 341.2 g/mol
InChI Key: NWHSQYLBGADTKA-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine involves its ability to participate in various chemical reactions. The boronate ester group is particularly important, as it can undergo transmetalation with palladium catalysts in Suzuki–Miyaura coupling reactions. This process involves the transfer of the boron-bound organic group to the palladium catalyst, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a boronate ester group.

Properties

Molecular Formula

C18H24BN3O3

Molecular Weight

341.2 g/mol

IUPAC Name

4-methoxy-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C18H24BN3O3/c1-12-9-13(19-24-17(2,3)18(4,5)25-19)11-14(10-12)21-16-20-8-7-15(22-16)23-6/h7-11H,1-6H3,(H,20,21,22)

InChI Key

NWHSQYLBGADTKA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)OC)C

Origin of Product

United States

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